2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol
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Overview
Description
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a piperazine ring substituted with an isopropyl group, connected to a pyridine ring, which is further linked to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 4-isopropylpiperazine with 3-bromopyridine, followed by reduction and subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields piperidine derivatives.
Substitution: Results in various substituted piperazine derivatives.
Scientific Research Applications
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-6-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide: Shares a similar piperazine and pyridine structure but with additional functional groups.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: Another compound with a piperazine and pyridine core, differing in the position of the functional groups.
Uniqueness
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of an ethanol group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C14H23N3O |
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Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C14H23N3O/c1-12(2)16-6-8-17(9-7-16)14-4-3-13(5-10-18)11-15-14/h3-4,11-12,18H,5-10H2,1-2H3 |
InChI Key |
VSLHIWYSBGDKOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)CCO |
Origin of Product |
United States |
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